Cas no 299-48-9 (Acetamide,N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]-)
299-48-9 structure
Product Name:Acetamide,N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]-
Numero CAS:299-48-9
MF:C17H28N4O
MW:304.430423736572
CID:282613
PubChem ID:14739
Update Time:2025-04-19
Acetamide,N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]-
- N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide
- N-(4-{4-[3-(dimethylamino)propyl]piperazin-1-yl}phenyl)acetamide
- Piperamide
- Piperamide [INN]
- UNII-83B7UZO20C
- 299-48-9
- 83B7UZO20C
- DTXSID10952349
- N-(4-{4-[3-(Dimethylamino)propyl]piperazin-1-yl}phenyl)ethanimidic acid
- 4'-(4-(3-(DIMETHYLAMINO)PROPYL)-1-PIPERAZINYL)ACETANILIDE
- ACETAMIDE, N-(4-(4-(3-(DIMETHYLAMINO)PROPYL)-1-PIPERAZINYL)PHENYL)-
- SCHEMBL635749
- CHEMBL1945318
- Q27269425
-
- Inchi: 1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22)
- Chiave InChI: DPCSPGOPQYRPCP-UHFFFAOYSA-N
- Sorrisi: O=C(C)NC1C=CC(=CC=1)N1CCN(CCCN(C)C)CC1
Proprietà calcolate
- Massa esatta: 304.226
- Massa monoisotopica: 304.226
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.8A^2
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.086
- Punto di ebollizione: 499.6°Cat760mmHg
- Punto di infiammabilità: 255.9°C
- Indice di rifrazione: 1.564
Acetamide,N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]- Letteratura correlata
-
Francis Kayamba,Christopher Dunnill,David J. Hamnett,Arantxa Rodríguez,Nikolaos T. Georgopoulos,Wesley J. Moran RSC Adv. 2013 3 16681
-
Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022
-
3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disordersBhupinder Kumar,Sheetal,Anil K. Mantha,Vinod Kumar RSC Adv. 2016 6 42660
-
Preeti Chandra,Vikas Bajpai,Mukesh Srivastva,K. B. Ramesh Kumar,Brijesh Kumar Anal. Methods 2014 6 4234
-
John R. Lewis Nat. Prod. Rep. 1999 16 389
299-48-9 (Acetamide,N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso